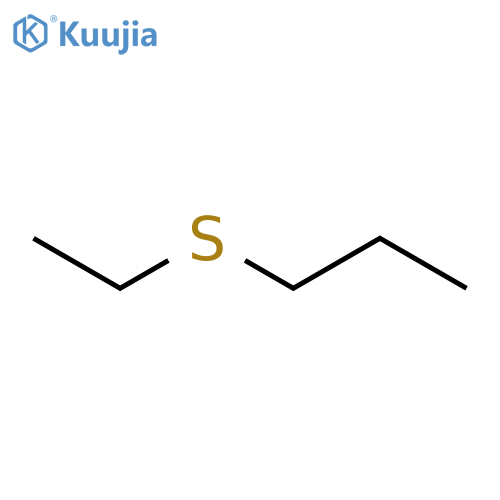Cas no 4110-50-3 (Ethyl propyl sulfide)

Ethyl propyl sulfide structure
商品名:Ethyl propyl sulfide
Ethyl propyl sulfide 化学的及び物理的性質
名前と識別子
-
- Ethyl n-propyl sulfide
- Ethyl n-propyl sulphide
- Ethyl Propyl Sulfide
- 1-ethylsulfanylpropane
- Ethyl-n-propylsulfide
- Ethyl-n-propylsulfideneat
- Propane, 1-(ethylthio)-
- Ethyl propyl sulphide
- Sulfide, ethyl propyl
- 3-Thiahexane
- Propyl ethyl sulfide
- 1-(Ethylthio)propane
- 4FK48S87VH
- ethyl(propyl)sulfane
- Ethyl propyl thioether
- Ethyl propyl thio ether
- n-C3H7SC2H5
- 1-(Ethylsulfanyl)propane #
- ZDDDFDQTSXYYSE-UHFFFAOYSA-N
- NSC163319
- TRA0008404
- FCH11
- Ethyl propyl sulfide
-
- MDL: MFCD00039940
- インチ: 1S/C5H12S/c1-3-5-6-4-2/h3-5H2,1-2H3
- InChIKey: ZDDDFDQTSXYYSE-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 104.06600
- どういたいしつりょう: 104.066
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 3
- 複雑さ: 19.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 25.3
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 0,843 g/cm3
- ゆうかいてん: -117°C
- ふってん: 117°C
- フラッシュポイント: 115-117°C
- 屈折率: 1.4430 to 1.4470
- PSA: 25.30000
- LogP: 2.14950
- ようかいせい: エタノールに可溶性である。
Ethyl propyl sulfide セキュリティ情報
-
記号:


- ヒント:あぶない
- 危害声明: H225-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:1993
- 危険カテゴリコード: 11-36/37/38
- セキュリティの説明: S16-S23-S26-S36
- 包装等級:II
- 危険レベル:3
- 包装グループ:II
- リスク用語:R11; R36/37/38
- セキュリティ用語:3
- 危険レベル:3
- 包装カテゴリ:II
Ethyl propyl sulfide 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Ethyl propyl sulfide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E25770-5g |
Ethyl n-Propyl Sulfide |
4110-50-3 | 96% | 5g |
¥78.0 | 2024-07-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E134963-5g |
Ethyl propyl sulfide |
4110-50-3 | ≥96.0%(GC) | 5g |
¥89.90 | 2023-09-03 | |
| TRC | E937358-500mg |
Ethyl Propyl Sulfide |
4110-50-3 | 500mg |
$ 65.00 | 2022-06-05 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032062-25g |
Ethyl propyl sulfide |
4110-50-3 | 97% | 25g |
¥329 | 2024-05-23 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0224-10G |
Ethyl Propyl Sulfide |
4110-50-3 | >96.0%(GC) | 10g |
¥360.00 | 2024-04-16 | |
| 1PlusChem | 1P003QWW-10g |
ETHYL N-PROPYL SULFIDE |
4110-50-3 | >96.0%(GC) | 10g |
$106.00 | 2024-05-02 | |
| abcr | AB133317-10g |
Ethyl n-propyl sulfide, 96%; . |
4110-50-3 | 96% | 10g |
€145.60 | 2025-02-19 | |
| Aaron | AR003R58-5g |
ETHYL N-PROPYL SULFIDE |
4110-50-3 | 96% | 5g |
$14.00 | 2025-01-22 | |
| eNovation Chemicals LLC | Y1236640-5g |
ETHYL N-PROPYL SULFIDE |
4110-50-3 | 97% | 5g |
$65 | 2025-02-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E25770-100g |
Ethyl n-Propyl Sulfide |
4110-50-3 | 96% | 100g |
¥848.0 | 2024-07-18 |
Ethyl propyl sulfide 関連文献
-
1. Branched-chain thia-alkanebis(quaternary ammonium) salis as ganglion-blocking agentsK. J. M. Anerews,F. Bergel,A. L. Morrison J. Chem. Soc. 1954 3483
-
2. CXCI.—The relation between residual affinity and chemical constitution. Part III. Some heterocyclic compoundsHans Thacher Clarke J. Chem. Soc. Trans. 1912 101 1788
-
Wei Zhao,Chunxia Yang,Kecheng Liu,Ying Yang,Tao Chang New J. Chem. 2017 41 447
-
Wei Zhao,Chunxia Yang,Zhiguo Cheng,Zhenghui Zhang Green Chem. 2016 18 995
-
5. Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanolHiroshi Takeuchi,Yasuhisa Nakajima J. Chem. Soc. Perkin Trans. 2 1998 2441
4110-50-3 (Ethyl propyl sulfide) 関連製品
- 3877-15-4(Methyl propyl sulfide)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4110-50-3)Ethyl propyl sulfide

清らかである:99%/99%
はかる:1g/10g
価格 ($):303.0/323.0